molecular formula C16H13N3O5 B2787962 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1208816-96-9

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Katalognummer: B2787962
CAS-Nummer: 1208816-96-9
Molekulargewicht: 327.296
InChI-Schlüssel: HSUDXPBZBIFDLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule characterized by a dual isoxazole scaffold. The compound features a 5-methylisoxazole-3-carboxamide core linked via a methylene bridge to a 5-(benzo[d][1,3]dioxol-5-yl)isoxazole moiety. Its synthesis typically involves coupling reactions using carbodiimide reagents (e.g., EDCI/HOBt) to form the amide bond, as seen in analogous isoxazole carboxamide syntheses . Safety data for structurally related compounds highlight acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315), suggesting cautious handling .

Eigenschaften

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c1-9-4-12(19-23-9)16(20)17-7-11-6-14(24-18-11)10-2-3-13-15(5-10)22-8-21-13/h2-6H,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUDXPBZBIFDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl isoxazole core. This can be achieved through a series of reactions including cyclization, substitution, and condensation reactions.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing temperature, pressure, and the use of specific catalysts to facilitate the reactions. Large-scale reactors and purification systems are employed to handle the chemical processes efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for developing new drugs or biological probes.

Medicine: The medical applications of this compound are being explored, particularly in the field of oncology. Its derivatives may exhibit anticancer properties and could be developed into therapeutic agents.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Wirkmechanismus

The mechanism by which N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and derivatives of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Scaffold Variations

2.1.1 Positional Isomerism in Isoxazole Carboxamides The 5-methylisoxazole-3-carboxamide scaffold (as in the target compound) differs critically from the 4-carboxamide isomer. For example, leflunomide (a 4-carboxamide derivative) undergoes metabolic N-O bond cleavage to release teriflunomide, a potent dihydroorotate dehydrogenase (DHODH) inhibitor linked to hepatotoxicity and teratogenicity . In contrast, 3-carboxamide analogs like UTL-5b (structurally related to the target compound) resist N-O cleavage, instead undergoing peptide bond hydrolysis to form non-toxic metabolites. This difference reduces liver toxicity and imparts hepatoprotective effects in UTL-5 series compounds .

Substituent Effects on Bioactivity

  • Benzo[d][1,3]dioxole vs. Aryl Substitutents : The benzodioxole group in the target compound enhances π-π stacking and metabolic stability compared to simpler aryl groups. For instance, N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 63) lacks benzodioxole but retains anti-inflammatory activity via hydroxylated aryl substituents .
  • Electron-Withdrawing vs. Electron-Donating Groups : Derivatives with nitro or halogen substituents (e.g., 11j, 11l in ) exhibit altered electronic profiles, impacting binding affinity to targets like DHODH or cyclooxygenase .
Metabolic and Toxicological Profiles
Compound Scaffold Position Key Substituents Metabolic Pathway Toxicity Profile
Leflunomide 4-Carboxamide Trifluoromethylphenyl N-O cleavage → teriflunomide High hepatotoxicity
UTL-5b (analog) 3-Carboxamide Benzodioxole Peptide bond hydrolysis Low toxicity, hepatoprotective
Target Compound 3-Carboxamide Benzodioxole + methylisoxazole Likely peptide bond hydrolysis Predicted lower toxicity

Q & A

Q. What synthetic methodologies are most effective for optimizing yields of this compound, given conflicting reports in literature?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
  • Catalyst selection : Use transition-metal catalysts (e.g., Pd or Cu) for coupling reactions, as described in analogous isoxazole-thiadiazole syntheses .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates .
  • Temperature control : Microwave-assisted synthesis at 80–100°C improves yields compared to traditional reflux .
  • Ultrasound-assisted methods : Reduce reaction times by 30–50% for cyclization steps .
    Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity using 1^1H/13^{13}C NMR .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR spectroscopy : Assign peaks for the benzo[d][1,3]dioxole (δ 6.7–7.3 ppm) and isoxazole methyl groups (δ 2.2–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • Infrared spectroscopy (IR) : Identify carboxamide C=O stretches (1650–1700 cm1^{-1}) and isoxazole ring vibrations (1430–1600 cm1^{-1}) .
  • HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to assess purity >95% .

Q. How should researchers design initial cellular assays to evaluate biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Mitochondrial assays : Isolate mitochondria from mouse liver (C57BL6/J strain) and measure membrane potential using Rh123 fluorescence in the presence of 1–10 µM compound .
  • Cell viability screens : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with 48-hour exposure .
  • Dose-response curves : Test 0.1–100 µM concentrations in triplicate, using 1% DMSO as a vehicle control .

Advanced Research Questions

Q. How can contradictory reports on this compound’s biological activity be resolved?

  • Methodological Answer : Discrepancies often arise from experimental variables:
  • Cell line specificity : Compare activity in primary vs. immortalized cells (e.g., NIH/3T3 vs. HEK293) .
  • Assay conditions : Standardize ATP levels (e.g., 2 mM in mitochondrial assays) and serum concentration (e.g., 10% FBS) .
  • Metabolic stability : Pre-incubate compounds with liver microsomes to assess CYP450-mediated degradation .
  • Data normalization : Use internal controls (e.g., cyclosporine A for mitochondrial permeability transition) .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodological Answer : Combine quantum mechanics and molecular docking:
  • Reaction path search : Use density functional theory (DFT) to model isoxazole ring opening or carboxamide hydrolysis .
  • Molecular docking : Simulate binding to kinases (e.g., EGFR or CDK2) using AutoDock Vina with flexible side chains .
  • ADMET prediction : Apply QSAR models to estimate logP (target: 2–3) and blood-brain barrier permeability .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer : Focus on substituent modifications:
  • Benzo[d][1,3]dioxole substitution : Replace with fluorophenyl groups to enhance lipophilicity (clogP +0.5) .
  • Isoxazole methylation : Introduce tert-butyl groups at the 5-position to sterically hinder metabolic oxidation .
  • Carboxamide bioisosteres : Replace with sulfonamides or urea moieties to improve solubility .
    Test derivatives in parallel using high-throughput screening (HTS) with 96-well plate formats .

Q. What experimental approaches assess this compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours; monitor via LC-MS .
  • Thermal stability : Heat to 40–60°C for 72 hours; track decomposition by 1^1H NMR .
  • Light exposure : Use UV lamps (254 nm) to simulate photodegradation; quantify by HPLC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.